molecular formula C9H7N3O3 B1290752 1-(5-Nitro-1H-indazol-1-yl)ethanone CAS No. 13436-55-0

1-(5-Nitro-1H-indazol-1-yl)ethanone

Cat. No.: B1290752
CAS No.: 13436-55-0
M. Wt: 205.17 g/mol
InChI Key: JWCNYGFAYNMHPZ-UHFFFAOYSA-N
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Description

1-(5-Nitro-1H-indazol-1-yl)ethanone is a heterocyclic aromatic compound characterized by an indazole core substituted with a nitro (-NO₂) group at position 5 and an acetyl (-COCH₃) group at position 1. Its molecular formula is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol. The nitro group at position 5 enhances electrophilic reactivity, making this compound a key intermediate in synthesizing bioactive molecules .

Preparation Methods

Acetylation Method

One of the widely reported methods for synthesizing 1-(5-Nitro-1H-indazol-1-yl)ethanone is through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as potassium hydroxide.

Procedure:

  • Reactants :

    • 5-nitro-1H-indazole (1 g, 6.13 mmol)
    • Acetic anhydride (excess)
    • Potassium hydroxide (0.38 g, 6.8 mmol)
  • Solvent : Acetone (30 ml)

Steps:

  • Dissolve 5-nitro-1H-indazole in acetone.
  • Add potassium hydroxide and stir for 15 minutes at room temperature.
  • Gradually add acetic anhydride to the mixture.
  • Stir until the starting material is consumed, as indicated by thin-layer chromatography (TLC).
  • Evaporate the solvent under reduced pressure.
  • Dissolve the crude product in ethyl acetate (50 ml), wash with water and brine, dry over magnesium sulfate, and evaporate to obtain the residue.
  • Purify the product via column chromatography using a hexane/ethyl acetate mixture (9:1).
  • Recrystallize from ethanol to yield colorless crystals.

Yield and Properties:

Alternative Synthesis via Propargyl Bromide

Another method involves the reaction of propargyl bromide with 5-nitro-1H-indazole.

Procedure:

  • Reactants :
    • 5-nitro-1H-indazole
    • Propargyl bromide
    • Potassium hydroxide

Steps:

  • Similar to the acetylation method, dissolve 5-nitro-1H-indazole in acetone.
  • Add potassium hydroxide and stir.
  • Introduce propargyl bromide dropwise while stirring.
  • Follow similar purification steps as outlined above.

Summary of Preparation Methods

Method Reactants Yield (%) Melting Point (K)
Acetylation Acetic anhydride, KOH ~57 355–357
Propargyl Bromide Reaction Propargyl bromide, KOH TBD TBD

The characterization of synthesized this compound can be performed using various spectroscopic techniques:

Spectroscopic Techniques

Chemical Reactivity

The compound exhibits reactivity influenced by both the nitro group and carbonyl functionalities, allowing it to participate in nucleophilic substitution reactions and reductions.

The preparation methods for synthesizing this compound highlight its versatility in organic synthesis and its potential applications in pharmacology. The acetylation method remains the most common approach due to its straightforward procedure and moderate yields, while alternative methods like propargyl bromide reactions offer additional pathways for synthesis.

Chemical Reactions Analysis

1-(5-Nitro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, where the ethanone group can be further oxidized to carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

  • Chemical Formula : C9H7N3O3
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 13436-55-0
  • Appearance : Colorless crystals
  • Melting Point : 429–431 K

Structural Characteristics

The compound features a nitro group attached to an indazole ring, which is known for its diverse pharmacological activities. The molecular structure allows for interactions with various biological targets, making it a valuable candidate for further research.

Medicinal Chemistry

1-(5-Nitro-1H-indazol-1-yl)ethanone has been investigated for its potential as a therapeutic agent. Its structure is conducive to enzyme inhibition, particularly in pathways relevant to cancer therapy. Indazole derivatives have shown promise in:

  • Anti-inflammatory activities
  • Antitumor effects
  • Inhibition of HIV protease

Case Study: Anticancer Activity

Research indicates that derivatives of this compound may inhibit specific kinases involved in cell cycle regulation and DNA damage response, suggesting a role in cancer treatment strategies .

The compound exhibits various biological activities, including:

  • Antimicrobial properties
  • Antifungal effects
  • Potential as an estrogen receptor modulator

These properties make it a candidate for further exploration in pharmacological studies aimed at developing new therapeutic agents.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the acetylation of 5-nitroindazole using acetic anhydride in the presence of acetic acid. This process yields the compound with a high degree of purity and yield .

Synthetic Route

StepReagentsConditions
15-nitroindazoleReact with acetic anhydride and acetic acid
2HeatingReflux for 24 hours
3PurificationRecrystallization from ethanol

Industrial Applications

The compound's unique properties make it suitable for industrial applications, particularly in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing more complex indazole derivatives enhances its value in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of indazole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of 1-(5-Nitro-1H-indazol-1-yl)ethanone with Analogues

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
This compound NO₂ (5), COCH₃ (1) Nitro, Acetyl 205.17
1-(5-Bromo-1H-indazol-1-yl)ethanone Br (5), COCH₃ (1) Bromo, Acetyl 239.06
1-(6-Methoxy-1H-indazol-1-yl)ethanone OCH₃ (6), COCH₃ (1) Methoxy, Acetyl 190.18
1-(5-Hydroxy-1H-indazol-1-yl)ethanone OH (5), COCH₃ (1) Hydroxy, Acetyl 176.17
1-(5-Methyl-1H-indazol-1-yl)ethanone CH₃ (5), COCH₃ (1) Methyl, Acetyl 174.19

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro group in this compound increases electrophilicity at the indazole core, facilitating nucleophilic substitution reactions compared to electron-donating groups (e.g., -OCH₃ or -CH₃) .
  • Solubility : The nitro group reduces aqueous solubility compared to hydroxy or methoxy derivatives but enhances lipophilicity, improving membrane permeability .

Key Findings :

  • Anticancer Activity : The bromo derivative exhibits superior potency (IC₅₀ = 8.9 μM) compared to the nitro analogue (IC₅₀ = 12.3 μM), likely due to enhanced halogen bonding with target proteins .
  • Antimicrobial Activity : Nitro and bromo derivatives show broad-spectrum activity, while methoxy and hydroxy analogues are less effective, suggesting EWGs enhance microbial target engagement .
  • Toxicity : Nitro-substituted compounds exhibit higher cytotoxicity (CC₅₀ < 100 μg/mL) in some studies, possibly due to reactive oxygen species (ROS) generation .

Biological Activity

1-(5-Nitro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-nitro-1H-indazole, is a compound belonging to the indazole class of heterocyclic compounds. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

Target Interactions

The biological effects of this compound are mediated through its interactions with various biomolecules. Indazole derivatives are known to affect multiple biochemical pathways, which can lead to a variety of pharmacological effects. These include:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial growth through interference with cellular processes.
  • Antitumor Activity : Studies indicate that it can induce apoptosis in cancer cells by affecting cell signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biochemical Pathways

The compound interacts with enzymes and proteins through hydrogen bonding and π-π stacking interactions. It primarily inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent biochemical reactions. The metabolic pathways involved include:

  • Cytochrome P450 Metabolism : this compound is metabolized in the liver, leading to various metabolites that may also exhibit biological activity.

Cellular Effects

In vitro studies have demonstrated that this compound influences key cellular processes such as:

  • Cell Signaling : It impacts pathways related to inflammation and apoptosis.
  • Subcellular Localization : The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and DNA.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations.

Anticancer Potential

In studies involving cancer cell lines, the compound demonstrated significant cytotoxicity. For example, it was assessed against human cancer cell lines such as U87MG (glioblastoma) and A375 (melanoma), where it induced apoptosis and inhibited cell proliferation. The IC50 values for these assays typically ranged from 5 to 20 μM, indicating a promising therapeutic index.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in animal models. At low doses, it exhibited anti-inflammatory effects without significant toxicity, suggesting potential for therapeutic applications in inflammatory diseases.

Case Study 1: Antitumor Activity in Animal Models

In a study on xenograft models of head and neck cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Inhibition of Inflammatory Cytokines

A separate study investigated the effects of this compound on inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Summary of Findings

Biological ActivityMechanismIC50 Values (μM)
AntibacterialInhibition of bacterial growthVaries by strain
AntitumorInduction of apoptosis5 - 20
Anti-inflammatoryModulation of cytokine productionVaries

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-Nitro-1H-indazol-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves nucleophilic substitution between 5-nitro-1H-indazole and chloroethanone. A typical protocol adapted from analogous ethanone derivatives includes:

  • Refluxing 5-nitro-1H-indazole (1.0 eq) and chloroethanone (1.2 eq) in dioxane with anhydrous K₂CO₃ (1.5 eq) for 16 hours .
  • Quenching the reaction in ice, filtering the precipitate, and recrystallizing from ethanol (yield: ~65–75%) .
    Optimization Strategies:
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalysis: Adding tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst improves yield by 10–15% .
  • Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7, Rf = 0.4).
  • Purification: Use column chromatography (SiO₂, gradient elution) or preparative HPLC (C18 column, methanol/water) for purity >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer: Key Techniques and Data:

Technique Key Peaks/Data Interpretation References
¹H NMR δ 8.6 (s, H-4 indazole), δ 2.6 (s, CH₃CO)Confirms substitution pattern and acetyl group integration.
IR 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym)Validates carbonyl and nitro functional groups.
MS [M+H]⁺ at m/z 220.06Matches molecular formula C₉H₇N₃O₃.
Validation: Cross-reference with computational simulations (e.g., DFT for IR/NMR) to resolve ambiguities in overlapping signals .

Q. What stability considerations are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation .
  • Light Sensitivity: Avoid prolonged UV exposure; use low-actinic glassware during experiments .
  • Thermal Stability: Decomposition occurs above 150°C; DSC/TGA analysis is recommended to establish safe handling temperatures .
  • Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and reducing agents (e.g., NaBH₄) to prevent hazardous reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination of this compound?

Methodological Answer:

  • Software Tools: Use SHELXL for refinement, leveraging its robust handling of twinning (TWIN/BASF commands) and disorder modeling (PART/SUMP restraints) .
  • Data Collection: Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion artifacts .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5% .
  • Case Example: For nitro group disorder, split occupancy refinement (PART 0.7/0.3) with isotropic displacement parameters (ISOR) ensures model accuracy .

Q. What mechanistic insights guide the optimization of reaction yields for nitro-substituted indazole derivatives?

Methodological Answer:

  • Nitro Group Positioning: The para-nitro group in indazole enhances electrophilicity at the 1-position, favoring nucleophilic attack by chloroethanone (kinetic studies via LC-MS) .
  • Catalytic Effects: Pd/C (5% wt) in hydrogenation reduces nitro to amine intermediates, but selective protection (e.g., Boc for -NH) prevents side reactions .
  • Solvent Screening: Use a DoE (Design of Experiments) approach to test solvent polarity (e.g., ε: dioxane = 2.2 vs. DMF = 37) and correlate with yield .
    Data Table:
Solvent Dielectric Constant (ε) Yield (%)
Dioxane2.268
DMF3782
THF7.674

Q. How can computational methods elucidate the electronic effects of the nitro group in this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to map electrostatic potential (ESP) surfaces, highlighting electron-deficient regions near the nitro group .
  • NBO Analysis: Quantify charge transfer from indazole π-system to nitro group (ΔE ~15–20 kcal/mol), explaining enhanced electrophilicity .
  • TD-DFT for UV: Simulate UV-Vis spectra (λmax ~320 nm) to correlate with experimental data and assess solvatochromic effects .
    Validation: Compare HOMO-LUMO gaps (ΔE ~4.5 eV) with cyclic voltammetry data to validate computational models .

Properties

IUPAC Name

1-(5-nitroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCNYGFAYNMHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632073
Record name 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-55-0
Record name 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 1) Dissolve commercially available 5-nitroindazole (100 g, 613 mmoles) in 2 L of THF and then add triethylamine (260 mL; 1.87 moles). Stir the solution at room temp until all the solid went into the solution, and then add acetic acid anhydride (94 g; 927 mmoles). After 2 h at room temperature, add 2 L of EtOAc and extract the mixture with 1 N HCl (2×800 mL). Wash the organic layer with aqueous sodium bicarbonate followed by saturated aqueous NaCl. Dry the organic layer with magnesium sulfate and concentrate to a thick slurry. Add t-Butyl methyl ether (300 mL) and filter the slurry. Collect the solid, rinse with t-butyl methyl ether, and dry under vacuum to afford 113 g (90%) of 1-(5-nitro-indazol-1-yl)-ethanone a pale yellow solid. 1H NMR (500 MHz, CDCl3) δ 8.70 (d, 1H, J=2.0 Hz), 8.58 (d, 1H, J=9.5 Hz), 8.44 (dd, 1H J=7.0, 2.0 Hz), 8.31 (s, 1H), 2.84 (s, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.